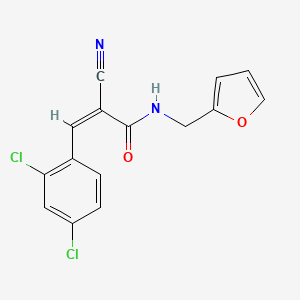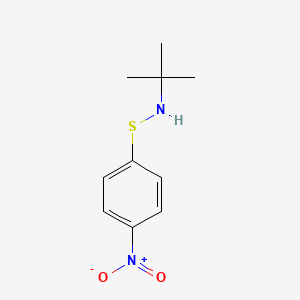![molecular formula C21H24N4O2S B11966908 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)
4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a pentyloxyphenyl group.
准备方法
合成路线和反应条件
4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和二硫化碳的环化反应合成。
苯氧甲基的引入: 该步骤涉及在碱性条件下,三唑中间体与苯氧乙酸或其衍生物反应。
戊氧基苯基的连接: 最后一步涉及在合适的催化剂(如哌啶)的存在下,三唑衍生物与4-(戊氧基)苯甲醛缩合,形成所需化合物。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器、连续流系统和先进的纯化技术,如色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫醇基团上,导致形成二硫化物。
还原: 还原反应可以针对亚胺基团,将其转化为胺。
取代: 苯氧甲基和戊氧基苯基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和碘。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性或酸性条件下使用。
主要产物
氧化: 形成二硫化物。
还原: 形成胺衍生物。
取代: 形成取代的三唑衍生物。
4. 科研应用
化学
催化: 该化合物可用作配体在配位化学中,形成作为各种有机反应催化剂的金属配合物。
合成: 它作为更复杂分子的合成中间体。
生物学
抗菌活性: 三唑衍生物以其抗菌特性而闻名,该化合物可能表现出类似的活性。
酶抑制: 它可以作为某些酶的抑制剂,在生物化学研究中很有用。
医学
药物开发: 该化合物独特的结构使其成为药物开发的潜在候选药物,特别是在治疗感染和癌症方面。
工业
材料科学: 它可用于开发具有特定特性的新材料,例如导电性或荧光性。
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及其与酶和受体等生物靶标的相互作用。三唑环可以与金属离子配位,影响酶的活性。苯氧甲基和戊氧基苯基可以与蛋白质中的疏水口袋相互作用,增强结合亲和力和特异性。
相似化合物的比较
类似化合物
- 4-({(E)-[3-(苄氧基)苯基]亚甲基}氨基)-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇
- 4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇
独特性
- 结构特征 :同一个分子中同时存在苯氧甲基和戊氧基苯基,这是一种独特的特征,有助于其独特的化学和生物特性。
- 生物活性 :这些基团的组合可能与其类似化合物相比增强其生物活性。
属性
分子式 |
C21H24N4O2S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
4-[(E)-(4-pentoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-2-3-7-14-26-19-12-10-17(11-13-19)15-22-25-20(23-24-21(25)28)16-27-18-8-5-4-6-9-18/h4-6,8-13,15H,2-3,7,14,16H2,1H3,(H,24,28)/b22-15+ |
InChI 键 |
UOOMTJFQLCVIKS-PXLXIMEGSA-N |
手性 SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
![(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966843.png)

![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)


![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)




